molecular formula C17H19N3O2 B250372 N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide

Katalognummer B250372
Molekulargewicht: 297.35 g/mol
InChI-Schlüssel: GNZZETLZJIDXSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Wirkmechanismus

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K) delta. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. PI3K delta is another important enzyme that plays a role in the survival and proliferation of cancer cells. By inhibiting these enzymes, N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide has been shown to enhance the activity of other anti-cancer drugs, such as rituximab and venetoclax. N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide has also been shown to have a favorable safety profile in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide is its potency and selectivity for BTK and PI3K delta, which makes it a promising candidate for the treatment of various types of cancer. However, one limitation of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several potential future directions for the development of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide. One possibility is the combination of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide with other anti-cancer drugs to enhance its efficacy. Another possibility is the development of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide for the treatment of other diseases, such as autoimmune disorders. Finally, further studies are needed to determine the optimal dosing regimen and potential side effects of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide in clinical settings.
In conclusion, N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to determine its efficacy and safety in clinical settings and identify potential future directions for its development.

Synthesemethoden

The synthesis of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide involves several steps, starting with the reaction of 3,4,5-trimethyl-1H-pyrazole with 4-nitrobenzoyl chloride to form 4-nitro-N-{3,4,5-trimethyl-1H-pyrazol-1-yl}benzamide. This intermediate is then reduced to the corresponding amine using palladium on carbon. The amine is then coupled with cyclopropanecarboxylic acid in the presence of EDCI/HOBt to yield N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide inhibits the growth of cancer cells by targeting key signaling pathways, such as BTK and PI3K.

Eigenschaften

Molekularformel

C17H19N3O2

Molekulargewicht

297.35 g/mol

IUPAC-Name

N-[4-(3,4,5-trimethylpyrazole-1-carbonyl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C17H19N3O2/c1-10-11(2)19-20(12(10)3)17(22)14-6-8-15(9-7-14)18-16(21)13-4-5-13/h6-9,13H,4-5H2,1-3H3,(H,18,21)

InChI-Schlüssel

GNZZETLZJIDXSL-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3)C

Kanonische SMILES

CC1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.